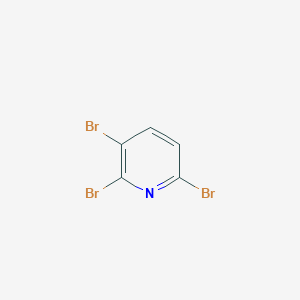

2,3,6-Tribromopyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3,6-tribromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFQJQYLAIGWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604592 | |

| Record name | 2,3,6-Tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402-92-8 | |

| Record name | 2,3,6-Tribromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Polyhalogenated Pyridines in Organic Synthesis

Polyhalogenated pyridines are a class of organic compounds characterized by a pyridine (B92270) ring substituted with multiple halogen atoms. Their importance in synthetic chemistry stems from the unique reactivity conferred by the halogen substituents. These halogens act as versatile functional group handles, enabling chemists to introduce a wide array of other atoms and molecular fragments through various chemical transformations.

The presence of multiple halogens on the pyridine ring allows for sequential and site-selective reactions, a crucial aspect for the controlled and efficient synthesis of complex target molecules. rsc.orgacs.org The electron-withdrawing nature of halogen atoms renders the pyridine ring susceptible to nucleophilic substitution reactions, a common strategy for functionalization. solubilityofthings.com Furthermore, the carbon-halogen bonds can participate in a variety of powerful cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are cornerstone methods for forming carbon-carbon and carbon-heteroatom bonds. guidechem.com

The ability to selectively functionalize one halogen over another, often dictated by the halogen type (e.g., iodine vs. bromine vs. chlorine) and its position on the ring, provides a powerful tool for synthetic chemists. rsc.orgnih.govacs.org This differential reactivity is fundamental to creating highly substituted and functionally diverse pyridine derivatives, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. chemimpex.comchemimpex.comnih.govresearchgate.net

2,3,6 Tribromopyridine: a Versatile Building Block

Regioselective Halogenation Strategies for the Pyridine Framework

Regioselectivity is a paramount challenge in pyridine chemistry due to the electronic nature of the heterocyclic ring. The nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the 3- and 5-positions. However, under specific conditions, substitution at the 2-, 4-, and 6-positions can be achieved.

Direct bromination of pyridine under standard electrophilic aromatic substitution conditions typically yields 3-bromopyridine (B30812) and subsequently 3,5-dibromopyridine. To achieve substitution at the 2- and 6-positions, more forcing conditions, such as high-temperature gas-phase reactions, are necessary.

Research has demonstrated that the bromination of brominated pyridines in the gaseous phase at elevated temperatures can lead to different isomers depending on the conditions. wiley.com Specifically, the bromination of 3-bromopyridine at 500°C results in the formation of this compound. wiley.com This process involves passing a gaseous mixture of the bromopyridine and bromine over a contact substance like pumice. wiley.com At this high temperature, substitution preferentially occurs at the hydrogen atoms in the 2- and 6-positions. wiley.com Similarly, starting with 2,6-dibromopyridine (B144722) and performing the bromination under these conditions can also yield this compound. wiley.com The velocity of these substitution reactions tends to decrease as the degree of bromination in the starting material increases. wiley.com

Table 1: Direct Gas-Phase Bromination for this compound

| Starting Material | Reaction Temperature | Key Reagents | Contact Substance | Product | Reference |

|---|---|---|---|---|---|

| 3-Bromopyridine | 500°C | Bromine (gas) | Pumice | This compound | wiley.com |

An alternative to direct bromination involves starting with a pre-functionalized molecule that facilitates the construction of the desired tribrominated pyridine ring. A notable example is the synthesis from glutarimide (B196013). wiley.com In a reaction analogous to the synthesis of 2,3,6-trichloropyridine (B1294687) from glutarimide and phosphorus pentachloride, this compound can be prepared by reacting glutarimide with phosphorus pentabromide. wiley.com

The reaction involves heating a mixture of glutarimide and phosphorus pentabromide, for instance at 80-90°C for approximately 2.5 hours. wiley.com The resulting product mixture is then poured into water, and the solid that separates is purified by steam distillation. wiley.com This method has been shown to yield this compound, confirmed by its melting point (82.5-83.5°C) and mixed melting point analysis. wiley.com A notable byproduct of this reaction is 2,3,5,6-tetrabromopyridine, which can be isolated from later fractions of the steam distillation. wiley.com

Another established strategy for modifying pyridine rings involves the Sandmeyer reaction, which converts an amino group into a halogen via a diazonium salt intermediate. While direct evidence for the synthesis of this compound from a corresponding aminodibromopyridine is not prevalent in the provided context, the synthesis of 2,3,6-trichloropyridine from 2,6-dichloro-3-aminopyridine is a well-documented industrial process. patsnap.com This process involves diazotization of the amino group with sodium nitrite (B80452) in hydrochloric acid, followed by a copper-catalyzed decomposition of the diazonium salt to install the chlorine atom. patsnap.com This suggests that a similar pathway, starting from 2,6-dibromo-3-aminopyridine and using hydrobromic acid and a copper(I) bromide catalyst, represents a viable, though less commonly cited, synthetic route to this compound.

Direct Bromination Approaches to Obtain this compound

Comparative Analysis of Synthetic Pathways and Methodological Advancements for this compound Production

Comparing the synthetic methodologies reveals a trade-off between reaction conditions and the nature of the starting materials.

The direct gas-phase bromination method utilizes relatively simple, less functionalized pyridine precursors like 3-bromopyridine. wiley.com However, it necessitates harsh reaction conditions, specifically very high temperatures (500°C), which can be energy-intensive and may require specialized equipment for industrial-scale production. wiley.com The regioselectivity is controlled by the radical substitution mechanism favored at high temperatures, which directs bromine to the α-positions (2- and 6-). A significant advantage is the directness of the approach, converting readily available bromopyridines into the desired polysubstituted product.

The synthesis from glutarimide provides a completely different approach, building the substituted pyridine ring from an acyclic precursor. wiley.com This method operates at significantly lower temperatures (80-90°C) compared to gas-phase bromination. wiley.com However, it uses a highly reactive and corrosive reagent, phosphorus pentabromide, and the reaction can produce a mixture of products, including the over-brominated 2,3,5,6-tetrabromopyridine, which requires careful purification steps like steam distillation to separate. wiley.com

Table 2: Comparison of Synthetic Pathways to this compound

| Feature | Direct Gas-Phase Bromination | Synthesis from Glutarimide |

|---|---|---|

| Starting Material | 3-Bromopyridine or 2,6-Dibromopyridine | Glutarimide |

| Key Reagent | Bromine | Phosphorus Pentabromide |

| Temperature | High (e.g., 500°C) wiley.com | Moderate (e.g., 80-90°C) wiley.com |

| Key Advantage | Uses simple bromopyridine precursors | Builds the ring; milder temperature |

| Key Disadvantage | Requires very high temperature; specialized equipment | Use of corrosive PBr₅; formation of byproducts (e.g., 2,3,5,6-tetrabromopyridine) wiley.com |

Methodological advancements in pyridine halogenation often focus on improving regioselectivity and achieving milder reaction conditions. chemrxiv.orgnsf.gov While much of this recent research targets 3-substitution or the synthesis of other halopyridines, the underlying principles aim to overcome the inherent reactivity patterns of the pyridine ring. For the production of this compound, advancements would likely focus on developing catalytic systems that could facilitate direct bromination at lower temperatures or improving the efficiency and selectivity of the functional group interconversion pathways to minimize byproduct formation and simplify purification.

Reactivity Profiles and Transformational Chemistry of 2,3,6 Tribromopyridine

Transition Metal-Catalyzed Cross-Coupling Reactions of 2,3,6-Tribromopyridine

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound serves as a valuable building block in this context. The differential reactivity of the bromine atoms at the C2, C3, and C6 positions allows for selective and sequential functionalization.

Suzuki-Miyaura Cross-Coupling Chemistry with this compound for Selective Functionalization

The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a powerful tool for modifying halogenated pyridines. fishersci.es For polyhalogenated pyridines like this compound, the regioselectivity of the coupling is a critical aspect. Generally, in palladium-catalyzed cross-coupling reactions of polyhalogenated N-heteroarenes, halides adjacent to the nitrogen (the α-positions, C2 and C6) are more reactive. researchgate.netnih.gov This increased reactivity is attributed to the electronic activation of these positions by the nitrogen atom. nih.gov

While specific studies focusing exclusively on this compound are not extensively detailed in the provided search results, the reactivity can be inferred from studies on analogous compounds. For instance, in 2,3,5-trichloropyridine, Suzuki-Miyaura coupling occurs selectively at the C2 position. nih.gov Similarly, 2,6-dichloropyridines undergo arylation at the C2 and C6 positions. nih.gov It is therefore highly probable that the initial Suzuki-Miyaura coupling of this compound with an arylboronic acid would occur preferentially at the more activated C2 or C6 position over the C3 position. The choice between the C2 and C6 positions can be influenced by the steric hindrance of the incoming nucleophile and the specific ligand used in the palladium catalytic system. For example, sterically hindered N-heterocyclic carbene ligands have been shown to direct coupling to the C4 position in 2,4-dichloropyridines, demonstrating that ligand choice can override inherent electronic preferences. researchgate.net

The reaction conditions for such selective couplings typically involve a palladium catalyst, such as palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a base (e.g., sodium carbonate, potassium phosphate), and a suitable solvent system, which can range from aqueous mixtures to organic solvents like toluene (B28343) or dioxane. nih.govnih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridines

| Halogenated Pyridine (B92270) | Coupling Partner | Catalyst System | Base | Solvent | Position of Coupling | Reference |

|---|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | H₂O/DMF | C2 | nih.gov |

| 2,6-Dichloropyridines | Arylboronic acids | Pd(0) catalyst | - | - | C2 and C6 | nih.gov |

Stille Cross-Coupling Reactions Involving this compound

The Stille reaction, which couples an organohalide with an organotin compound, offers another avenue for the functionalization of this compound. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura reaction, the Stille coupling is catalyzed by palladium complexes. organic-chemistry.org

A specific application involving this compound has been documented where a Stille reaction is employed to introduce a substituent at the 3-position. sci-hub.se In this sequence, the intermediate derived from this compound was cross-coupled with ethyl 2-bromothiazole-4-carboxylate in a reported 81% yield. sci-hub.se This suggests that after initial functionalization at the more reactive C2 or C6 positions, the remaining bromine at C3 can undergo subsequent cross-coupling reactions. The mechanism of the Stille reaction involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to afford the coupled product. wikipedia.org

Table 2: Example of a Stille Reaction with a this compound Derivative

| Substrate | Coupling Partner | Catalyst System | Yield | Product | Reference |

|---|

Other Palladium- and Nickel-Catalyzed Coupling Reactions for Diverse Substituent Introduction

Beyond Suzuki and Stille couplings, other transition metal-catalyzed reactions can be employed to functionalize this compound. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prominent example. scirp.org This palladium- and copper-catalyzed reaction would likely proceed with similar regioselectivity to the Suzuki coupling, targeting the C2 and C6 positions first. guidechem.com

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative and complement to palladium-based systems, often exhibiting unique reactivity and enabling the coupling of challenging substrates. chemrxiv.orgrsc.orgnih.gov These reactions can be used to form C-C and C-heteroatom bonds. For instance, nickel-catalyzed reductive cross-coupling reactions can join alkyl halides with aryl halides. scholaris.ca Given the presence of three C-Br bonds, this compound is a potential substrate for various nickel-catalyzed transformations, including aminations and couplings with organozinc reagents. scholaris.ca The development of electro- and photocatalytic nickel-catalyzed methods has further expanded the scope of these reactions, allowing them to proceed under mild conditions with high functional group tolerance. chemrxiv.orgnih.gov

Nucleophilic Aromatic Substitution Pathways of this compound

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for halogenated pyridines. The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing halogen substituents, facilitates the attack of nucleophiles. In pyridine systems, nucleophilic attack is strongly favored at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.com

For this compound, the C2 and C6 positions are electronically activated for SNAr. The reactivity of the analogous 2,3,6-trichloropyridine (B1294687) provides insight, where nucleophilic substitution with amines occurs, leading to the formation of 4-amino-2,3,6-trichloropyridine derivatives. This suggests that in this compound, a nucleophile might preferentially attack the C4 position if it were unsubstituted. However, with bromine atoms at C2, C3, and C6, the most likely positions for SNAr are C2 and C6. The reaction of 3-substituted-2,6-difluoropyridines with benzylamine (B48309) shows a preference for substitution at the C2 position. lookchem.com It is plausible that this compound would react similarly with strong nucleophiles like alkoxides, thiolates, or amines, with substitution occurring at the C2 or C6 position.

Table 3: General Reactivity in Nucleophilic Aromatic Substitution of Halogenated Pyridines

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,3,6-Trichloropyridine | Aliphatic/aromatic amines | 80–120°C, polar aprotic solvent, base (K₂CO₃) | 4-Amino-2,3,6-trichloropyridine derivatives |

Reductive Debromination and Hydrogenation Studies of this compound and Analogues

Reductive debromination offers a method to selectively remove bromine atoms from polybrominated compounds. This can be achieved through various methods, including catalytic hydrogenation and microbial degradation. frontiersin.orgresearchgate.net

A study on the reductive debromination of diethyl-3,4,5-tribromopyridine-2,6-dicarboxylate, an analogue of this compound, demonstrated the use of palladium black as a catalyst under a deuterium (B1214612) gas atmosphere to achieve deuteration at the specified positions with high efficiency. researchgate.net This suggests that catalytic hydrogenation of this compound would likely lead to the sequential removal of bromine atoms, potentially with some degree of selectivity depending on the reaction conditions. For instance, in 2,3,6-trichloropyridine, catalytic hydrogenation with a Raney Nickel catalyst preferentially removes the chlorine atom at the C6 position due to steric factors.

Anaerobic microbial reductive dehalogenation is another pathway for the degradation of polyhalogenated aromatic compounds. frontiersin.org While specific studies on this compound were not found, research on other halogenated pyridines, such as pentachloropyridine, shows that microorganisms like Desulfitobacterium frappieri can dechlorinate it to tetrachloro- and trichloropyridines. nih.gov This indicates the potential for bioremediation pathways for polybrominated pyridines.

Bromine-Lithium Exchange and Subsequent Electrophilic Quenching Reactions

Bromine-lithium exchange is a powerful technique for the regioselective formation of organolithium species from organobromides, which can then be trapped with various electrophiles. beilstein-journals.orgresearchgate.net This method is particularly useful for the functionalization of aromatic and heteroaromatic systems. mdpi.com

In the case of polybrominated pyridines, the site of the bromine-lithium exchange can be controlled by the reaction conditions and the inherent electronic properties of the substrate. For 2,3-dibromopyridine, selective bromine-lithium exchange at the C2 position can be achieved at 0 °C using a specific reagent combination (TMSCH₂Li–LiDMAE). rsc.org This highlights the potential for regioselective lithiation of this compound. It is anticipated that the bromine atoms at the more acidic C2 and C6 positions would be more susceptible to exchange with an alkyllithium reagent like n-butyllithium, especially at low temperatures. The resulting lithiated pyridine can then react with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide, and silyl (B83357) chlorides, to introduce new functional groups. nih.govwhiterose.ac.uk The choice of electrophile can sometimes influence the reaction outcome. nih.gov

Strategic Applications of 2,3,6 Tribromopyridine in Advanced Organic Synthesis

Construction of Polyheterocyclic Cores and Complex Molecular Architectures

The strategic placement of three halogen atoms on the pyridine (B92270) nucleus of 2,3,6-tribromopyridine provides a platform for a variety of cross-coupling reactions. This enables the programmed introduction of diverse substituents, leading to the formation of highly decorated pyridine systems and more complex fused and bridged heterocyclic structures.

Synthesis of Substituted Pyridine Ring Systems from this compound

The differential reactivity of the bromine atoms on the this compound ring allows for regioselective substitution, a key feature in the synthesis of polysubstituted pyridines. Various synthetic strategies have been developed to exploit this property. For instance, selective cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl groups at specific positions. This methodology has been instrumental in creating a diverse library of substituted pyridine derivatives that are otherwise challenging to access.

Recent advancements have focused on developing one-pot, multi-component reactions to generate highly functionalized pyridines from simple precursors. organic-chemistry.org While not directly starting from this compound, these methods highlight the ongoing interest in efficient pyridine synthesis. The principles of regioselectivity and controlled functionalization demonstrated with this compound are fundamental to these modern approaches.

The ability to sequentially replace the bromine atoms with different functional groups in a controlled manner is a significant advantage. This step-wise approach allows for the construction of unsymmetrically substituted pyridines, which are crucial components in various functional materials and biologically active compounds. The development of methods for the synthesis of 2,3,6-trisubstituted pyridines often involves the use of halogenated precursors, where the strategic placement of halogens dictates the final substitution pattern. researchgate.netlookchem.comrsc.org

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst | Aryl-substituted pyridines | |

| Nucleophilic Aromatic Substitution | Various nucleophiles | 2,3,6-Trisubstituted pyridines | researchgate.netlookchem.com |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | Alkynyl-substituted pyridines | rsc.org |

Integration of this compound into Fused and Bridged Heterocyclic Frameworks

The application of this compound extends beyond simple substitution to the construction of more elaborate fused and bridged heterocyclic systems. These complex architectures are prevalent in natural products and materials with unique photophysical properties. The multiple reactive sites on the tribrominated pyridine core allow it to serve as a scaffold upon which additional rings can be built.

Methodologies such as intramolecular cyclizations and tandem cross-coupling reactions are employed to forge new heterocyclic rings onto the pyridine core. For example, by introducing appropriate functional groups through substitution of the bromine atoms, subsequent ring-closing reactions can lead to the formation of bicyclic and polycyclic systems. The synthesis of such compounds is of significant interest for applications in medicinal chemistry and materials science. researchgate.net

Contributions to the Total Synthesis of Natural Products and Bioactive Analogues

The structural motifs accessible from this compound are frequently found in biologically active natural products. Consequently, this compound has played a pivotal role as a starting material in the total synthesis of several complex molecules, most notably in the family of thiopeptide antibiotics.

Role in Thiopeptide Antibiotic Core Synthesis

Thiopeptide antibiotics are a class of natural products characterized by a highly modified peptide backbone, which includes a central substituted pyridine or a related piperidine (B6355638) ring. ub.edu The synthesis of the complex, polyheterocyclic core of these antibiotics presents a significant synthetic challenge. This compound has emerged as a key starting material in several synthetic approaches to these molecules. nih.govmdpi.com

The convergent synthesis of thiopeptide cores often involves the sequential cross-coupling of thiazole (B1198619) units to the pyridine scaffold. The tribrominated nature of the starting material allows for a modular and regioselective approach to assemble these complex structures. nih.govmdpi.com

GE2270A Core Construction Utilizing this compound as a Precursor

A significant achievement in the application of this compound is its use in the synthesis of the core structure of the thiopeptide antibiotic GE2270A. nih.govmdpi.comnih.gov In a convergent strategy, the three bromine atoms of this compound serve as handles for the sequential introduction of thiazole fragments through cross-coupling reactions. nih.govmdpi.com This approach, pioneered by Bach's group, established a powerful methodology for constructing the complex polyheterocyclic core of GE2270A and confirmed its stereochemistry. nih.govdatapdf.com The synthesis relies on the carefully orchestrated sequence of reactions to build the target molecule with high efficiency and control. nih.govmdpi.com

| Precursor | Key Reaction | Product | Reference |

|---|---|---|---|

| This compound | Sequential Cross-Coupling | GE2270A Core | nih.govmdpi.comdatapdf.com |

Amythiamicins A and D Core Synthesis Initiated from this compound

The synthetic strategies developed for the GE2270A core have been extended to other members of the thiopeptide family, including the amythiamicins. The core of amythiamicins A and D also features a substituted pyridine ring adorned with thiazole units. The synthesis of the amythiamicin pyridine cluster has been successfully achieved starting from this compound. researchgate.net This work further underscores the utility of this versatile building block in accessing the structurally diverse members of the thiopeptide antibiotics. nih.govmdpi.com The ability to leverage a common starting material for the synthesis of multiple natural products highlights the efficiency and strategic importance of this compound in organic synthesis. nih.govresearchgate.net

Baringolin Core Synthesis Strategies Employing 2,3,6-Tribromopyridinedatapdf.com

Baringolin is a thiopeptide antibiotic characterized by a central 2,3,6-trisubstituted pyridine core. researchgate.net While the total synthesis of the baringolin core has been successfully achieved, literature primarily highlights a strategy that utilizes 2,6-dichloronicotinic acid as the starting scaffold. researchgate.netnih.govmdpi.com In this approach, developed by the Álvarez group, the regioselective differentiation of the two chloro-substituents is key. nih.govmdpi.com The synthesis involves an initial nucleophilic aromatic substitution of the chlorine at the 6-position with methoxide, followed by the construction of an oxazole (B20620) ring from the carboxylic acid at C3. Subsequent Stille and Negishi cross-coupling reactions are then used to install the remaining thiazole-containing fragments. nih.govmdpi.com

Although direct synthesis of the baringolin core from this compound is not the prominently reported route, the methodologies developed for other closely related thiopeptides using this tribrominated scaffold are highly relevant and demonstrate its potential. The principles of sequential, site-selective cross-coupling reactions are directly transferable.

Related Thiopeptide Analogue Syntheses Facilitated by 2,3,6-Tribromopyridinersc.orgresearchgate.net

The utility of this compound as a versatile starting material is well-documented in the synthesis of other thiopeptide antibiotics, such as GE2270 A and amythiamicins A and D. nih.govmdpi.com The research group of Bach pioneered a convergent approach for the synthesis of the enantiomer of the GE2270 A core, which relies entirely on sequential cross-coupling reactions starting from this compound. nih.govmdpi.comub.edu

This strategy leverages the differential reactivity of the bromine atoms on the pyridine ring. The synthesis of the GE2270 A core was achieved using consecutive cross-coupling reactions, starting from a related precursor, 2,6-dibromo-3-iodopyridine. nih.gov The methodology established through this work was foundational for the synthesis of other complex thiopeptides, including amythiamicins. mdpi.comub.edu For instance, the pyridine-containing central domain of amythiamicin antibiotics has been prepared in a multi-step synthesis that showcases the adaptability of these cross-coupling strategies. rsc.orgresearchgate.net

The general scheme for these syntheses involves a series of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) where thiazole-containing fragments are sequentially attached to the C2, C3, and C6 positions of the pyridine ring. The order and type of coupling reaction can be tailored to achieve the desired substitution pattern, confirming the status of this compound and its halo-analogs as powerful platforms for building polyheterocyclic structures. nih.govnih.gov

Expedited Synthesis of Other Complex Molecules through this compound Derivatization

The derivatization of this compound extends beyond the synthesis of thiopeptide antibiotics, serving as a cornerstone for creating a variety of highly substituted heterocyclic compounds. The distinct electronic environment of each halogenated position allows for programmed, regioselective functionalization, which is a significant advantage in constructing complex molecular frameworks. rsc.org

Chemists can exploit this differential reactivity to introduce a wide range of aryl and other organic groups through palladium-catalyzed cross-coupling reactions. This step-wise functionalization avoids the challenges associated with the direct synthesis of asymmetrically substituted pyridines. The ability to control the sequence of bromine substitution makes this compound a valuable precursor for developing novel compounds with potential applications in materials science and medicinal chemistry.

Below is a table summarizing the key cross-coupling reactions used in the synthesis of thiopeptide cores starting from halogenated pyridines.

| Reaction Type | Starting Material | Coupling Partner | Product Core | Key Features | Reference |

| Negishi Coupling | 2,6-Dibromo-3-iodopyridine | Trithiazole-zinc reagent | GE2270 A | Installs southern fragment at C3 | nih.gov |

| Negishi Coupling | 3-substituted-2,6-dibromopyridine | Thiazole-zinc reagent | GE2270 A | Installs northern fragment at C6 | nih.gov |

| Stille Coupling | 3,6-disubstituted-2-bromopyridine | Stannane-dithiazole fragment | GE2270 A | Intramolecular macrocyclization | nih.gov |

| Stille Coupling | 2,6-dichloronicotinic acid derivative | Organostannane | Baringolin | Forms methoxypyridine intermediate | nih.govmdpi.com |

| Negishi Coupling | Triflate derivative of pyridine | Organozinc reagent | Baringolin | Completes the core structure | nih.govmdpi.com |

This table is interactive. You can sort and filter the data to explore the different synthetic strategies.

Mechanistic Investigations and Computational Studies Involving 2,3,6 Tribromopyridine Transformations

Elucidation of Reaction Mechanisms for Selective Derivatization of 2,3,6-Tribromopyridine

The derivatization of polyhalogenated pyridines often involves complex reaction pathways, and this compound is no exception. Mechanistic studies, combining experimental evidence with computational analysis, have been instrumental in unraveling the intricacies of its selective transformations.

One key area of investigation has been the selective substitution of the bromine atoms. For instance, in reactions involving nucleophilic aromatic substitution (SNAr), the regioselectivity is governed by the electronic properties of the pyridine (B92270) ring and the nature of the nucleophile. Computational studies using Density Functional Theory (DFT) have been employed to model the reaction pathways and transition states for the substitution of various halopyridines. nih.gov These studies indicate that C–halogen bond formation often proceeds via a stepwise SNAr pathway. nih.gov The rate-determining step is frequently the elimination of the leaving group, and steric interactions between the departing group and substituents on the pyridine ring can significantly influence reactivity. nih.gov

Another important class of reactions is the metal-catalyzed cross-coupling, such as the Sonogashira coupling. The selective coupling at a specific bromine atom in this compound can be achieved by carefully controlling the reaction conditions and the choice of catalyst. For example, selective Sonogashira coupling at the 4-position of 2,4,6-tribromopyridine (B1317647) has been demonstrated to introduce alkyne-containing linkers, highlighting the potential for regioselective functionalization. rsc.org

Furthermore, bromine/magnesium exchange reactions offer a powerful tool for the selective functionalization of polyhalogenated heterocycles. wiley.com The use of bimetallic reagents like sBu₂Mg⋅2LiOR has been shown to enable efficient and regioselective Br/Mg exchanges on dibromo-arenes and -heteroarenes under mild conditions. wiley.comresearchgate.net The addition of Lewis donor additives such as N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDTA) can further tune the regioselectivity of the exchange, as demonstrated in the case of dibromopyridines. wiley.com

Catalyst Design and Optimization Strategies for Highly Selective Transformations of this compound

The development of catalysts that can effect highly selective transformations on substrates like this compound is a major focus of contemporary research. Catalyst design often involves a synergistic approach of experimental screening and computational modeling.

For C-H functionalization reactions, transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, have shown great promise. wiley.comnih.govmdpi.com For example, ruthenium-catalyzed C-H arylation has been successfully applied to various pyridine derivatives. mdpi.com The design of these catalytic systems often involves the use of directing groups to achieve high regioselectivity. The catalyst's ligand sphere plays a critical role in its activity and selectivity. Computational studies can aid in the design of ligands that promote the desired transformation while minimizing side reactions. snnu.edu.cn

In the context of halogenation, designed phosphine (B1218219) reagents have been developed for the selective halogenation of pyridines. nih.govchemrxiv.org These methods often involve the formation of phosphonium (B103445) salts at specific positions on the pyridine ring, which are then displaced by a halide nucleophile. nih.govnih.gov Computational studies have shown that the electrophilicity of the phosphonium salt and steric interactions are key factors influencing the efficiency of the C-halogen bond formation. nih.gov

For hydrogenation-dechlorination reactions of related trichloropyridines, porous carbon nanosphere-supported CuPd alloy catalysts have been developed. researchgate.net This highlights the importance of catalyst support and composition in achieving high efficiency and selectivity. The design of such catalysts focuses on creating accessible active sites and optimizing the interaction between the metal nanoparticles and the support.

The following table summarizes some catalyst systems and their applications in the transformation of brominated pyridines:

| Catalyst System | Reaction Type | Substrate Class | Key Findings |

| [RuCl₂(p-cymene)]₂ / KOPiv | C-O/C-N/C-C bond formation | 2-Bromopyridines | Synthesis of polyheteroarylated 2-pyridones via a domino reaction. nih.govmdpi.com |

| sBu₂Mg⋅2LiOR / PMDTA | Br/Mg Exchange | Dibromopyridines | PMDTA additive tunes the regioselectivity of the exchange. wiley.com |

| Designed Phosphine Reagents | Halogenation | Pyridines | Selective 4-position halogenation via phosphonium salt intermediates. nih.gov |

| CuPd Alloy on Porous Carbon | Hydrogenation-dechlorination | 2,3,6-trichloropyridine (B1294687) | Efficient dechlorination, demonstrating the role of catalyst support. researchgate.net |

| Iridium-Lewis Acid Bifunctional Catalyst | C-H Borylation | Pyridines | meta-selective borylation. acs.org |

Theoretical and Computational Chemistry Approaches to Understand this compound Reactivity and Selectivity

Theoretical and computational chemistry provides invaluable insights into the reactivity and selectivity of this compound that are often difficult to obtain through experimental means alone. DFT calculations are a particularly powerful tool for studying reaction mechanisms, transition states, and the electronic structure of molecules. chemrxiv.orgresearchgate.net

Computational studies have been used to investigate the mechanism of halogenation of pyridines, revealing that the selectivity-determining step can change based on the nature of the halogen electrophile. chemrxiv.orgnsf.govnih.gov For instance, in the halogenation of Zincke imine intermediates derived from pyridines, quantum chemical calculations at the B3LYP-D3(BJ)/def2-TZVP//ωB97X-D/6-31+G(d,p) level of theory have elucidated the most favorable reaction pathways. chemrxiv.org

Frontier Molecular Orbital (FMO) analysis and Natural Bond Orbital (NBO) analysis are other computational techniques used to understand reactivity. FMO analysis helps in predicting the sites of electrophilic and nucleophilic attack by examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net NBO analysis provides information about charge distribution and intermolecular interactions, such as hydrogen bonding, which can play a crucial role in stabilizing transition states. researchgate.net

For example, a computational investigation into the role of water in the aromatic nucleophilic substitution reaction of 2-bromopyridine (B144113) with thiophenol showed that water can act as both a catalyst and a solvent, significantly lowering the transition state energy through hydrogen bonding. Reduced density gradient analysis confirmed these stabilizing interactions.

These computational approaches are not limited to studying reaction mechanisms but are also employed in the rational design of catalysts. By modeling the interaction between a catalyst and the substrate, researchers can predict which catalyst modifications will lead to improved selectivity and efficiency.

The following table outlines some computational methods and their applications in studying pyridine chemistry:

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Mechanism Elucidation | Determination of reaction pathways and transition state energies for halogenation and nucleophilic substitution. nih.govchemrxiv.org |

| Frontier Molecular Orbital (FMO) Analysis | Reactivity Prediction | Identification of reactive sites for electrophilic and nucleophilic attack. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Interaction Analysis | Quantification of charge distribution and intermolecular interactions like hydrogen bonding. researchgate.net |

| Quantum Chemical Calculations | Regioselectivity Studies | Understanding the factors that control the position of functionalization in polyhalogenated pyridines. chemrxiv.org |

Future Perspectives and Emerging Research Avenues for 2,3,6 Tribromopyridine

Development of Novel Synthetic Reagents and Methodologies Based on 2,3,6-Tribromopyridine as a Platform

The polyhalogenated nature of this compound offers a scaffold for developing highly substituted pyridine (B92270) derivatives, which are valuable in various chemical sectors. Research is moving towards using this compound as a foundational block for creating complex molecules through selective and sequential reactions. The differential reactivity of the bromine atoms allows for regioselective functionalization, a key strategy in modern synthetic chemistry.

Methodologies analogous to those used for similar polychlorinated compounds are being conceptually applied to this compound. For instance, palladium-catalyzed alkoxycarbonylation, a reaction successfully used to convert 2,3,6-trichloropyridine (B1294687) into diethyl 3-chloropyridine-2,6-dicarboxylate, presents a promising route for creating pyridine dicarboxylates from the tribromo-analogue. semanticscholar.org Such dicarboxylates are important intermediates for pharmaceuticals and agricultural chemicals. semanticscholar.org

Furthermore, selective dehalogenation, which has been demonstrated for 2,3,6-trichloropyridine to produce 2,3-dichloropyridine (B146566) for agrochemical synthesis, could be adapted for this compound. cabidigitallibrary.org This would provide controlled access to lesser-brominated pyridines that are otherwise difficult to synthesize directly. Cross-coupling reactions, such as Suzuki-Miyaura coupling, are also a key area of exploration, allowing for the stepwise replacement of bromine atoms with various organic groups to build intricate molecular architectures.

Table 1: Potential Synthetic Methodologies for this compound Functionalization

| Methodology | Reagents/Catalysts | Potential Product Type | Significance |

|---|---|---|---|

| Palladium-Catalyzed Alkoxycarbonylation | Palladium Acetate (B1210297), dppf, CO, Alcohol | Pyridinecarboxylates | Access to important pharmaceutical and agrochemical intermediates. semanticscholar.org |

| Selective Reductive Dehalogenation | Palladium-Carbon Catalyst, H₂ | Dibromo- or Monobromopyridines | Controlled synthesis of specific, less-halogenated pyridine isomers. cabidigitallibrary.org |

| Suzuki-Miyaura Cross-Coupling | Palladium Catalysts, Boronic Acids | Aryl- or Heteroaryl-substituted Pyridines | Construction of complex, highly substituted pyridine cores for various applications. |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiols | Aminopyridines, Alkoxypyridines, Thio-pyridines | Introduction of a wide range of functional groups to the pyridine ring. researchgate.net |

Exploration of Sustainable and Green Chemistry Routes for this compound Functionalization

In line with the global push for environmentally responsible chemical manufacturing, research is increasingly focused on developing "green" methods for the synthesis and functionalization of compounds like this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One promising avenue is the use of advanced catalytic systems. For example, the selective dechlorination of 2,3,6-trichloropyridine has been optimized using a palladium-on-carbon catalyst in a fixed-bed continuous process, which enhances selectivity and reduces waste compared to traditional batch methods. cabidigitallibrary.org Similar continuous-flow systems could be developed for the functionalization of this compound, offering better control and higher efficiency.

The principles of green chemistry are also being applied to reaction conditions. Research into the functionalization of related heterocyclic compounds has explored the use of phase transfer catalysts to facilitate reactions under milder conditions and with less hazardous solvents. Exploring the use of bio-renewable solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), and minimizing derivatization steps through one-pot synthetic methodologies are key goals in making the chemistry of this compound more sustainable.

Table 2: Comparison of Traditional vs. Green Chemistry Approaches for Halogenated Pyridine Functionalization

| Aspect | Traditional Approach | Green Chemistry Approach | Potential Benefit |

|---|---|---|---|

| Catalysis | Stoichiometric reagents, harsh conditions | High-efficiency catalysts (e.g., Pd/C), reusable catalysts | Reduced waste, lower energy consumption, higher selectivity. cabidigitallibrary.org |

| Solvents | Volatile organic compounds (VOCs) | Bio-renewable solvents, ionic liquids, or solvent-free conditions | Reduced environmental impact and improved safety. |

| Process | Multi-step batch reactions | One-pot synthesis, continuous-flow processes | Increased efficiency, reduced waste, better process control. cabidigitallibrary.org |

| Reagents | Use of aggressive or hazardous reagents | Milder reagents, use of phase transfer catalysts | Enhanced safety and reduced production of toxic by-products. |

Potential for Expanded Applications in Materials Science and Advanced Medicinal Chemistry through its Derivatives

The true value of this compound lies in its role as a precursor to a vast array of functional derivatives. These derivatives hold significant promise for applications in both materials science and advanced medicinal chemistry.

In materials science, the pyridine ring is a component of many functional materials. Derivatives of halogenated pyridines are explored for their electronic properties, with some showing potential as n-type semiconductors for use in organic electronics. The ability to create highly substituted, conjugated polypyridine systems through reactions like Suzuki-Miyaura coupling opens the door to developing new materials for applications such as organic light-emitting diodes (OLEDs) and sensors.

In medicinal chemistry, the pyridine scaffold is a well-established pharmacophore found in numerous drugs. Derivatives of halogenated pyridines have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ignited.in For example, derivatives of the analogous 3,5,6-trichloropyridin-2-ol have been synthesized and tested as antibacterial and antifungal agents. asianpubs.orgresearchgate.net Similarly, the development of 2,3,6-trisubstituted pyridines has led to the discovery of novel protein kinase C theta inhibitors, indicating the potential of this substitution pattern in drug discovery. researchgate.net The functionalization of this compound provides a direct route to creating libraries of novel, highly substituted compounds for screening against various therapeutic targets.

Table 3: Emerging Applications for Derivatives of this compound

| Field | Derivative Type | Potential Application | Research Focus |

|---|---|---|---|

| Materials Science | Conjugated Polypyridines | n-Type Semiconductors, Organic Electronics | Synthesis of extended π-systems via cross-coupling reactions. |

| Medicinal Chemistry | Aminopyridines, Thio-pyridines, Ester derivatives | Antimicrobial Agents (Antibacterial, Antifungal) | Synthesis and screening of novel compounds against various pathogens. asianpubs.org |

| Medicinal Chemistry | Highly substituted pyridines | Protein Kinase Inhibitors, Anti-inflammatory drugs | Design of specific molecular structures to target biological pathways involved in disease. researchgate.net |

| Agrochemicals | Dichloropyridines (via selective debromination) | Herbicides, Insecticides | Development of environmentally-friendly and effective crop protection agents. cabidigitallibrary.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,6-tribromopyridine, and what are their comparative advantages?

- Methodological Answer : The compound is typically synthesized via regioselective bromination of pyridine derivatives. For example, bromination of 3-aminopyridine using bromine in the presence of a catalyst (e.g., FeBr₃) under controlled temperatures (0–5°C) can yield this compound . Alternatively, stepwise bromination with N-bromosuccinimide (NBS) in dichloromethane allows better control over regioselectivity. Key advantages include scalability (for FeBr₃-mediated reactions) and reduced side products (for NBS-based methods). Purity should be confirmed via HPLC (>98%) and elemental analysis .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substitution patterns. For this compound, expect distinct aromatic proton signals in the δ 7.8–8.5 ppm range .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 315.79 (C₅H₂Br₃N) .

- Elemental Analysis : Theoretical Br content (75.7%) should match experimental results within ±0.3% .

Q. What safety precautions are recommended when handling this compound, given limited toxicological data?

- Methodological Answer : Due to the lack of specific toxicity data for this isomer, adopt precautions for analogous brominated pyridines:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid inhalation and skin contact.

- Store in a cool, dry place away from oxidizers.

- Dispose of waste via halogenated solvent protocols .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reaction mechanisms for this compound synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model bromination pathways to identify energetically favorable intermediates. For example, comparing activation energies for bromine addition at C2 vs. C6 positions clarifies regioselectivity. Experimental validation via kinetic studies (e.g., monitoring reaction progress with in-situ IR) is recommended .

Q. What strategies optimize this compound as a precursor for heterocyclic drug candidates?

- Methodological Answer :

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with Pd(PPh₃)₄ to introduce aryl groups at the C2 position .

- Nucleophilic Substitution : Replace bromine atoms with amines or thiols under microwave irradiation (120°C, 30 min) for accelerated kinetics .

- Structural Diversification : Combine with thiophene or piperidine derivatives to enhance bioactivity, as demonstrated in related pyridine-based scaffolds .

Q. How can researchers address data gaps in the ecological impact of this compound?

- Methodological Answer :

- Bioaccumulation Studies : Use OECD Test Guideline 305 to measure bioconcentration factors (BCF) in aquatic organisms (e.g., Daphnia magna).

- Degradation Analysis : Perform photolysis experiments (UV light, λ = 254 nm) to assess persistence in water/sediment systems .

- Toxicity Profiling : Conduct acute toxicity tests (e.g., LC₅₀ for zebrafish embryos) and compare results with structurally similar compounds like 2,4,6-tribromopyridine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。